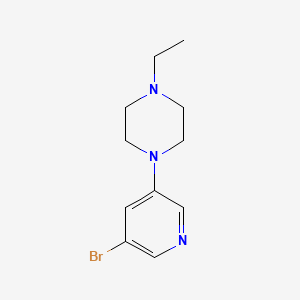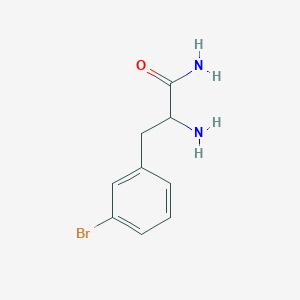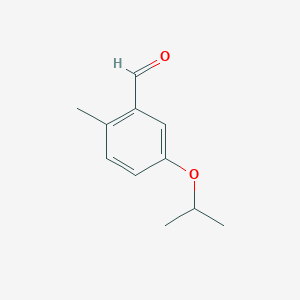
5-((Isopropylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Übersicht
Beschreibung
5-((Isopropylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly referred to as 5-IPMD, is a dioxane derivative of isopropylsulfanylmethane with a variety of uses in the scientific and medical fields. It is a versatile compound, with applications ranging from synthesis in the laboratory to biochemical and physiological effects in the body.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
5-((Isopropylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives are synthesized through various methods, each with unique characteristics and applications. For instance, a study outlined a process for creating 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, which is a derivative of the main compound, using aqueous ammonia. This method yielded a sulfoxide derivative when reacted with m-chloroperbenzoic acid (Al-Sheikh et al., 2009). Another study demonstrated a quick and efficient synthesis procedure using isopropylidene malonate and aromatic aldehydes in water, emphasizing the method's environmental friendliness and high yields (Jin et al., 2006).
Chemical Reactions and Applications
In the realm of chemical reactions and applications, these compounds exhibit a range of behaviors. For example, 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione reacts with cyclic secondary amines to form unique compounds, which upon treatment with hydrobromic acid lead to stable cyclopentenyl derivatives (Šafár̆ et al., 2000). Another study focused on the reaction of 5-Isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione with tert-butyl isocyanide and primary or secondary amines, producing N-tert-butyl-2,2-dimethylbutyramide derivatives (Yavari et al., 2003).
Advanced Applications
Advanced applications of these compounds are evident in the generation of methyleneketene through the pyrolytic process. A study showed that oxidation of a related compound resulted in the formation of methyleneketene, which further breaks down into simpler molecules at higher temperatures (Brown et al., 1976). Additionally, the synthesis of new 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives from a similar compound indicates potential pharmaceutical applications (Dotsenko et al., 2019).
Eigenschaften
IUPAC Name |
2,2-dimethyl-5-(propan-2-ylsulfanylmethylidene)-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4S/c1-6(2)15-5-7-8(11)13-10(3,4)14-9(7)12/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAJNWXVXWVGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC=C1C(=O)OC(OC1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901155689 | |
| Record name | 2,2-Dimethyl-5-[[(1-methylethyl)thio]methylene]-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((Isopropylsulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
128889-75-8 | |
| Record name | 2,2-Dimethyl-5-[[(1-methylethyl)thio]methylene]-1,3-dioxane-4,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128889-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-5-[[(1-methylethyl)thio]methylene]-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




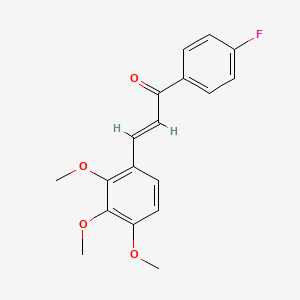

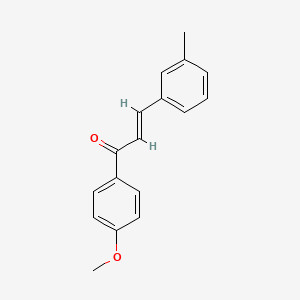


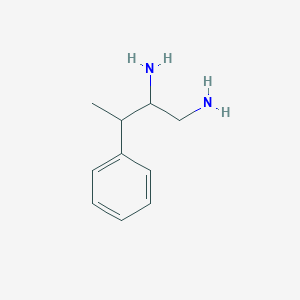
![Benzo[b]thiophene-7-sulfonyl chloride](/img/structure/B3096712.png)
